1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
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Overview
Description
1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves the reaction of 4-nitroaniline with tetrahydrofuran-2-ylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-3-(methyl)thiourea: Similar structure but with a methyl group instead of a tetrahydrofuran-2-ylmethyl group.
1-(4-Nitrophenyl)-3-(ethyl)thiourea: Similar structure but with an ethyl group instead of a tetrahydrofuran-2-ylmethyl group.
1-(4-Nitrophenyl)-3-(phenyl)thiourea: Similar structure but with a phenyl group instead of a tetrahydrofuran-2-ylmethyl group.
Uniqueness
1-(4-Nitrophenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15N3O3S/c16-15(17)10-5-3-9(4-6-10)14-12(19)13-8-11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H2,13,14,19) |
InChI Key |
PTUNWGMAAFJUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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